Phenylacetonitrile

Vue d'ensemble

Description

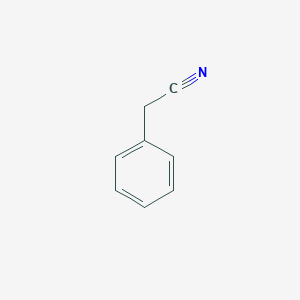

Phenylacetonitrile (CAS 140-29-4), also known as benzyl cyanide, is an aromatic nitrile with the chemical formula C₈H₇N. It is a colorless to pale yellow liquid (MW: 117.15 g/mol) widely used in organic synthesis, agrochemicals, and pharmaceuticals . Its nitrile group (-C≡N) enables diverse reactivity, such as nucleophilic additions and catalytic transformations. For instance, Alcaligenes faecalis nitrilase (NitAF) hydrolyzes this compound into phenylacetic acid, highlighting its role in biocatalysis . This compound also acts as a semiochemical in insect-plant interactions, attracting herbivores like the cabbage seed weevil (Ceutorhynchus assimilis) and influencing moth behavior . Industrially, it serves as a precursor for compounds like dithis compound and trifluoromethyl derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium cyanide. This reaction typically occurs in an aqueous or alcoholic medium and requires careful handling due to the toxicity of sodium cyanide .

Another method involves the amination of styrene oxide using a bimetallic catalyst such as Zn-Cr/γ-Al₂O₃. This process can achieve high yields under specific conditions, such as a temperature of 693 K and the presence of ammonia .

Industrial Production Methods: Industrial production of this compound often relies on the benzyl chloride and sodium cyanide method due to its simplicity and cost-effectiveness. environmental and safety concerns have led to the exploration of greener alternatives, such as biocatalytic processes using nitrilase enzymes .

Analyse Des Réactions Chimiques

Hydrolysis

Phenylacetonitrile can be hydrolyzed to produce phenylacetic acid .

Pinner Reaction

It can be used in the Pinner reaction to yield phenylacetic acid esters .

Hydrogenation

Hydrogenation of this compound results in the formation of β-phenethylamine .

α-Alkylation of Nitriles

The α-alkylation of nitriles, such as this compound, starts with the dehydrogenation of alcohols into aldehydes . A single Zn atom catalyst, prepared by the pyrolysis of ZIF-8, has been discovered to be effective for the α-alkylation of nitriles with different kinds of alcohols, including aliphatic and aromatic ones .

For example, the α-alkylation of phenyl acetonitrile with ethanol can yield the desired product .

Reactions Involving the Active Methylene Unit

The compound contains an "active methylene unit." Bromination gives PhCHBrCN . A variety of base-induced reactions result in the formation of new carbon-carbon bonds .

Reactivity

This compound can react with strong acids, strong bases, strong oxidizing agents, and strong reducing agents . It may react vigorously with sodium hypochlorite .

Applications De Recherche Scientifique

Pharmaceutical Applications

Phenylacetonitrile is extensively used in the pharmaceutical industry due to its role as a precursor in the synthesis of various drugs. Notable applications include:

- Antidepressants : PAN is utilized in the synthesis of antidepressants such as milnacipran and lomevactone.

- Antihistamines : It serves as a precursor for antihistamines like levocabastine and pheniramine.

- Analgesics : PAN is involved in the production of opioids, including pethidine and methadone.

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Type | Examples | Function |

|---|---|---|

| Antidepressants | Milnacipran, Lomevactone | Treatment of depression |

| Antihistamines | Levocabastine, Pheniramine | Allergy relief |

| Analgesics | Pethidine, Methadone | Pain relief |

| Antimalarials | Various derivatives | Treatment of malaria |

Agricultural Applications

In agriculture, this compound has been identified as an effective compound for pest control. Research indicates that it acts as an olfactory aposematic signal in locusts, deterring cannibalism and potentially reducing crop damage from swarming locusts. The ability of locusts to produce PAN under high-density conditions suggests its role in anti-predatory behavior, which can be harnessed for biological pest control strategies .

Cosmetic Industry

The cosmetic industry utilizes this compound primarily in anti-fungal formulations. Its effectiveness in treating skin infections has led to its incorporation into various ointments and creams aimed at improving skin health. As consumer awareness regarding skin care increases, the demand for products containing PAN is expected to rise .

Chemical Synthesis

This compound serves as a key intermediate in organic synthesis, particularly in the production of dyes and fragrances. Its application extends to:

- Synthesis of Fungicides : PAN is used as a starting material for fungicides like Fenapanil.

- Production of Dyes : It plays a crucial role in synthesizing various colorants used in textiles and other applications .

Table 2: Chemical Synthesis Applications

| Application Type | Examples | Description |

|---|---|---|

| Fungicides | Fenapanil | Protects crops from fungal infections |

| Dyes | Various colorants | Used in textiles and consumer products |

| Fragrances | Phenethyl alcohol derivatives | Key ingredient in perfumes |

Environmental Considerations

While this compound has beneficial applications, it poses certain environmental and health risks due to its toxicity. Direct contact or inhalation can lead to skin irritation and hypertension, necessitating careful handling and regulation within industrial settings .

Case Study 1: Biocatalytic Production

Recent research has explored the biosynthetic pathways for producing this compound using non-toxic methods. By employing metabolic engineering techniques on Escherichia coli, scientists have developed a cyanide-free production pathway that significantly reduces environmental impact while maintaining yield efficiency .

Case Study 2: Locust Behavior Modification

A study conducted by the Max Planck Institute demonstrated that locusts utilize this compound to inhibit cannibalistic behavior among high-density populations. By manipulating the genetic pathways involved in PAN production, researchers could potentially control locust swarming behavior through pheromone signaling .

Mécanisme D'action

The mechanism of action of phenylacetonitrile varies depending on the reaction:

Comparaison Avec Des Composés Similaires

Comparison with Aromatic Nitriles and Related Compounds

Benzonitrile (C₆H₅CN)

- Structure/Properties : A simpler aromatic nitrile lacking the methylene group (-CH₂-) present in phenylacetonitrile.

- Applications : Found in honey headspace and industrial meat products (e.g., Baranjski kulen) as a reaction product of sodium nitrite and acids .

Dithis compound (C₁₄H₁₁N)

- Structure/Properties : Features two phenyl groups attached to the nitrile-bearing carbon, increasing hydrophobicity.

- Applications : Used in pharmaceuticals (e.g., antiviral agents) and specialty chemicals. Synthesized via condensation of this compound .

- Key Difference : Enhanced steric hindrance reduces reactivity compared to this compound, making it less suitable for certain catalytic reactions .

3-(Trifluoromethyl)this compound (C₉H₆F₃N)

- Structure/Properties : A fluorinated derivative with electron-withdrawing -CF₃ groups, altering electronic properties.

- Applications : Valued in agrochemical synthesis for enhanced stability and bioactivity.

- Key Difference : The -CF₃ group increases resistance to hydrolysis compared to this compound .

Table 1: Comparison of Aromatic Nitriles

Comparison with Aldehydes: Phenylacetaldehyde and Benzaldehyde

- Phenylacetaldehyde (C₈H₈O): Dominant in Citrus unshiu honey (34.4–49.1% of volatiles), formed via Strecker degradation of phenylalanine.

- Benzaldehyde (C₇H₆O): Found in honey and moth attractant blends.

Table 2: Aldehydes vs. This compound

Reactivity in Chemical Reactions: Malononitrile and Ethyl Cyanoacetate

This compound (pKa 21.9 in DMSO) is less acidic than malononitrile (pKa 11.1) and ethyl cyanoacetate (pKa 13.1), making it a weaker donor in Knoevenagel condensations. However, polyoxometalate (POM) catalysts like TBA₆[γ-H₂GeW₁₀O₃₆] enhance its reactivity, enabling condensation with ketones .

Table 3: Reactivity of Active Methylene Compounds

Role in Disinfection Byproducts: Dichloroacetonitrile (DCAN)

During UV/chlorine treatment, this compound forms dichloroacetonitrile (DCAN), a toxic nitrogenous disinfection byproduct (N-DBP). Radical oxidation of this compound yields DCAN with conversion ratios of 14.2–25.6%, highlighting its environmental risk compared to non-chlorinated nitriles .

Table 4: Semiochemical Activity in Insects

Industrial and Market Considerations

The global this compound market is segmented by derivatives like 3-(trifluoromethyl)this compound, driven by demand in agrochemicals. Regional markets vary, with Asia-Pacific leading production due to cost-effective synthesis routes .

Activité Biologique

Phenylacetonitrile (PAN), also known as benzyl cyanide, is a nitrile compound with significant biological activities, particularly in the realms of plant physiology and insect behavior. This article explores its various biological functions, mechanisms of action, and implications based on recent research findings.

This compound has the chemical formula CHN and is characterized by a phenyl group attached to an acetonitrile moiety. It is commonly synthesized through various chemical pathways, including the reaction of phenylacetamide with butyllithium . PAN is utilized in the chemical and pharmaceutical industries, often as a precursor for other compounds.

1. Auxin-Like Effects in Plants

Recent studies have shown that this compound exhibits auxin-like properties in plants. When applied exogenously to Arabidopsis thaliana, PAN induced several morphological changes indicative of increased auxin activity:

- Root Length Reduction : A dose-dependent decrease in primary root length was observed.

- Increased Adventitious Root Formation : Enhanced formation of adventitious roots was noted, resembling a severe auxin-overproducer phenotype.

- Morphological Changes : Notable changes included elongated hypocotyls and epinastic cotyledons .

The physiological effects are attributed to the conversion of PAN by nitrilases (NIT1-NIT3) into corresponding carboxylic acids, which further modulate auxin signaling pathways .

| Effect | Observation |

|---|---|

| Root length | Decreased |

| Adventitious roots | Increased |

| Hypocotyls | Elongated |

| Cotyledons | Epinastic |

2. Defense Mechanism in Insects

This compound serves as a defensive compound in certain insect species, particularly migratory locusts (Locusta migratoria). Research indicates that locusts produce PAN to deter cannibalistic behavior among conspecifics, especially under high population density conditions. The compound acts as an olfactory aposematic signal, warning other locusts of potential danger .

- Cannibalism Suppression : Locusts unable to produce PAN exhibited significantly higher rates of cannibalism.

- Olfactory Receptor Identification : The olfactory receptor OR70a was identified as crucial for detecting PAN, confirming its role in mediating anti-cannibalistic behavior .

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

- Nitrilase Enzymes : In plants, nitrilases convert PAN into active auxins, influencing growth and development.

- Olfactory Receptors : In locusts, the detection of PAN via olfactory receptors triggers behavioral responses that reduce cannibalism rates.

Case Study 1: Auxin Response in Arabidopsis

In a controlled experiment, Arabidopsis thaliana plants treated with varying concentrations of this compound exhibited distinct growth patterns. The study measured root length and biomass, confirming that higher concentrations led to more pronounced auxin-like effects.

Case Study 2: Cannibalism in Locusts

A field study conducted by the Max Planck Institute revealed that locust populations producing higher levels of this compound experienced lower rates of cannibalism. Genetic modifications that inhibited PAN production resulted in increased cannibalistic behavior among locusts, underscoring the compound's ecological significance .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing phenylacetonitrile and characterizing its purity in laboratory settings?

- Methodological Answer : this compound is typically synthesized via phase-transfer alkylation reactions. For example, its alkylation with n-butyl bromide under biphasic conditions (aqueous/organic) employs quaternary ammonium salts as catalysts. Characterization involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity, complemented by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural confirmation. Reaction parameters like catalyst concentration, phase ratios, and residence time must be optimized to minimize side reactions (e.g., hydrolysis) . For known compounds, identity verification through comparison with literature data (melting points, spectral data) is essential, while new derivatives require elemental analysis .

Q. How can researchers design experiments to evaluate this compound’s role as a semiochemical in insect behavior studies?

- Methodological Answer : Utilize field-based trapping assays with controlled variables. For instance, in studying Cydia pomonella (codling moth), deploy traps baited with this compound alone or in combination with acetic acid or pear ester. Use randomized complete block designs to account for environmental variability (e.g., orchard location, date). Data normalization (square root transformation) followed by ANOVA and Tukey’s HSD test ensures robust statistical analysis of moth catch counts. Include blank traps as controls to validate lure efficacy .

Q. What analytical techniques are critical for detecting this compound in ecological or biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for trace-level detection in biological matrices (e.g., locust cuticular extracts). Solid-phase microextraction (SPME) can preconcentrate volatile compounds. For quantitative analysis, calibrate using internal standards (e.g., deuterated analogs) to account for matrix effects. In behavioral assays, coupling GC-MS with electrophysiological recordings (e.g., electroantennography) confirms bioactivity .

Advanced Research Questions

Q. How can conflicting results on this compound’s attractant or repellent effects in multi-species lure systems be resolved?

- Methodological Answer : Contradictory outcomes, such as reduced C. pomonella catches when this compound is combined with pear ester and acetic acid , require mechanistic studies. Conduct dose-response experiments to identify inhibitory thresholds. Use wind tunnel assays to isolate olfactory interference effects. Molecular docking simulations or CRISPR-edited insect models (e.g., locusts with nonfunctional olfactory receptors) can clarify receptor-level interactions .

Q. What experimental strategies elucidate the reaction pathways of this compound in radical-mediated reductions (e.g., with sodium naphthalene)?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated this compound) and kinetic studies to track hydrogen abstraction versus reduction pathways. Analyze inorganic byproducts (e.g., sodium cyanide) via titration and organic products (e.g., toluene) via GC-MS. Solvent polarity and temperature variations (Table IV in ) help differentiate between concerted and stepwise mechanisms.

Q. How does this compound function as an anticannibalistic pheromone in locust populations, and what ecological implications does this have?

- Methodological Answer : Density-dependent pheromone production can be quantified using RNA sequencing to identify biosynthetic genes (e.g., CYP4G enzymes). Field experiments with CRISPR-edited locusts lacking this compound synthesis genes validate its role in predation avoidance. Integrate population dynamics models to predict how pheromone disruption affects swarm behavior and migration patterns.

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on this compound’s catalytic applications?

- Population : Reaction systems involving phase-transfer catalysis.

- Intervention : Varying catalyst type (e.g., quaternary ammonium vs. crown ethers).

- Comparison : Efficiency metrics (conversion rate, selectivity) against control reactions.

- Outcome : Optimized conditions for industrial scalability (e.g., reduced solvent use).

- Time : Reaction monitoring at intervals (e.g., 1–24 hours) to establish kinetic profiles .

Q. What statistical approaches address non-normal data in this compound-based ecological studies?

- For low-abundance or zero-inflated data (e.g., rare moth catches), use nonparametric tests like Kruskal-Wallis. Bootstrap resampling or generalized linear models (GLMs) with Poisson distribution accommodate count data skewness .

Q. Data Management and Reproducibility

Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

- Provide detailed protocols in supplementary materials, including reagent sources (e.g., Sigma-Aldrich grade), spectral raw data, and step-by-step workflows. For novel compounds, report melting points, / NMR shifts, and HRMS data .

Q. What strategies mitigate side reactions during this compound’s alkylation?

Propriétés

IUPAC Name |

2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQOBVLVYHIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021492 | |

| Record name | Benzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] Faintly yellow liquid, soluble in water; [MSDSonline], Liquid | |

| Record name | Benzyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

233.5 °C, 233.00 to 234.00 °C. @ 760.00 mm Hg | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

102 °C, 102 °C (closed cup), 235 °F (113 °C) (Open cup) | |

| Record name | Benzyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with oxygenated solvents., SOL IN ALL PROP IN ALC, ETHER; SOL IN ACETONE, In water, 100 mg/L at 25 °C, 0.1 mg/mL at 25 °C | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0205 | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.08 [mmHg], 0.089 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Benzyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid | |

CAS No. |

140-29-4 | |

| Record name | Phenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23G40PRP93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-23.8 °C | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.